![molecular formula C18H18BrClN2O2 B4724540 N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B4724540.png)
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as BMS-986165, is a small molecule drug that has been developed by Bristol Myers Squibb for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. This drug is currently in clinical trials and has shown promising results in early studies.
Mechanism of Action
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide works by selectively inhibiting the TYK2 kinase, which is involved in the signaling pathway of several cytokines, including IL-23 and IFN-α. By inhibiting TYK2, N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to reduce inflammation and improve disease symptoms in preclinical models of psoriasis and lupus. In addition, N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a favorable safety profile in early clinical trials, with no significant adverse events reported.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide is its selectivity for TYK2, which reduces the potential for off-target effects. However, one limitation of N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
Future research on N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide could focus on optimizing its pharmacokinetic properties to improve dosing regimens and efficacy. In addition, N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide could be studied in combination with other therapies to enhance its therapeutic potential in autoimmune diseases. Finally, further studies could investigate the potential of N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide in other autoimmune diseases beyond psoriasis and lupus.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, including psoriasis and lupus. In these studies, N-(4-bromo-3-chlorophenyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as IL-23 and IL-17, which play a key role in the pathogenesis of these diseases.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-16-6-5-15(11-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTHCUDIZXNIPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.